(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound with a unique structure that includes a benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid typically involves multiple steps. The process begins with the preparation of the benzotriazine ring, followed by the attachment of the butanoylamino group. The final step involves the introduction of the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The butanoylamino group may enhance binding affinity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes comparable reactions.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Diketene: Used in the production of various derivatives, similar to the applications of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for diverse reactivity and applications. The presence of the benzotriazine ring is particularly notable, as it can engage in specific interactions not possible with simpler compounds.
Properties
CAS No. |
958984-73-1 |
---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-10(2)14(16(23)24)17-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-19-20/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,17,21)(H,23,24)/t14-/m0/s1 |
InChI Key |
ITPRYAPDUJTMOI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.